N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWTNDPUAMHQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide typically involves the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives. One common method includes the following steps:
Formation of 2-amino benzothiazole: This intermediate is synthesized by the reaction of o-aminothiophenol with carbon disulfide and an appropriate amine.
Coupling Reaction: The 2-amino benzothiazole is then coupled with a cinnamic acid derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzothiazole-Based Derivatives
Table 1: Key Benzothiazole Analogues
Key Observations :
- Substituent Position : The 4-methoxy group on the benzothiazole core in the target compound distinguishes it from BZTcin1 and BZTcin3, which have substituents on the cinnamamide phenyl ring. This positional difference significantly impacts electronic properties and binding interactions .
- N-Methylation: Compound 21 exhibits reduced hydrogen-bonding capacity due to N-methylation, leading to lower protease inhibition compared to non-methylated analogues .
Thiazole-Based Derivatives
Table 2: Thiazole Analogues with Varied Substituents
Key Observations :
Substituent Effects on Physicochemical Properties
- Methoxy Groups: The 4-methoxy group in the target compound increases solubility compared to non-polar substituents (e.g., methyl or bromo) but may reduce membrane permeability .
- Halogenation : Bromine or chlorine substituents (e.g., Compound 5) improve thermal stability and enzymatic inhibition but may introduce toxicity concerns .
Table 3: Enzymatic Inhibition Data
Key Insights :
- Steric hindrance from 5,6-dimethyl groups in Compound 22 improves binding affinity but reduces solubility .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural components, which include a benzothiazole moiety and a cinnamide group. The presence of these functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of various thiazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Concentration (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 3.9 | 10 |
| S. aureus | 3.9 | 12 |
| B. subtilis | 3.9 | 11 |
| S. epidermidis | 3.9 | 9 |
The compound displayed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 μg/mL , inhibiting over 90% of bacterial growth in tested strains, particularly effective against S. aureus and B. subtilis .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, leading to a bacteriostatic effect .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for potential anti-inflammatory effects. Cinnamamide derivatives have been noted for their ability to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the efficacy of this compound in combination with octaarginine, a cell-penetrating peptide (CPP). The results indicated that the combination enhanced the antibacterial activity against resistant strains of E. coli, suggesting that CPPs can facilitate the delivery and effectiveness of antibacterial agents . -
Anti-inflammatory Screening :
In another investigation, derivatives of cinnamamides were screened for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that certain compounds significantly reduced pro-inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzo[d]thiazol-2-amine with cinnamoyl chloride. Key parameters include:
- Base selection : Triethylamine (TEA) is commonly used to scavenge HCl, improving reaction efficiency .
- Solvent and temperature : Dichloromethane (DCM) under reflux (~40°C) balances reactivity and side-product suppression .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Table 1: Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 92 |
| Base | TEA | 82 | 95 |
| Temperature | Reflux | 75 | 90 |
Q. How is this compound characterized structurally, and what analytical techniques validate its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C4, cinnamoyl linkage) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate molecular weight .
- HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. acetoxy) influence biological activity, and what contradictions exist in structure-activity relationships (SAR)?
- Methodological Answer : SAR studies reveal:
- Methoxy groups : Reduce platelet aggregation (EC = 35.47 μmol/L vs. 0.119 μmol/L for acetoxy derivatives) .
- Substituent position : Ortho/para-acetoxy groups increase APTT/PT coagulation times, while meta reduces activity .
Contradiction Resolution : Discrepancies arise from assay models (e.g., in vitro vs. cell-based). Validate using orthogonal assays (e.g., thrombin generation assay) and molecular docking to confirm target binding .
Q. What mechanistic insights explain its anticancer activity, and how can target engagement be experimentally validated?
- Methodological Answer : Proposed mechanisms include:
- Enzyme inhibition : Cyclooxygenase-2 (COX-2) or tyrosine kinase inhibition, validated via enzyme activity assays (IC determination) .
- DNA interaction : Assess via ethidium bromide displacement assays or comet assays for DNA damage .
Target validation : Use CRISPR-Cas9 knockout cell lines or siRNA silencing to confirm pathway dependency .
Q. How can contradictory data on its anticoagulant vs. pro-coagulant effects be reconciled?
- Methodological Answer : Context-dependent effects are observed:
- Pro-coagulant : At low concentrations (≤10 μM), it promotes platelet aggregation via ADP receptor modulation .
- Anticoagulant : At higher doses (>50 μM), it inhibits thrombin generation by binding Factor Xa .
Resolution : Perform dose-response studies across multiple models (e.g., human platelet-rich plasma vs. murine tail-bleeding assays) .
Comparative and Technical Questions
Q. How does this compound compare to halogenated analogs (e.g., 6-bromo or 6-fluoro derivatives) in terms of reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Bromine allows nucleophilic substitution (e.g., Suzuki coupling), while fluorine enhances metabolic stability .
- Bioactivity : Fluorinated analogs show improved blood-brain barrier penetration (logP = 3.2 vs. 2.8 for methoxy) but reduced aqueous solubility .
Table 2: Comparative Bioactivity
| Derivative | Anticancer IC (μM) | logP |
|---|---|---|
| 4-Methoxy | 12.5 | 2.8 |
| 6-Bromo | 8.7 | 3.5 |
| 6-Fluoro | 10.2 | 3.2 |
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?
- Methodological Answer :
- Coupling agents : Use HATU or EDCI/HOBt to enhance activation .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
- In situ monitoring : TLC or inline IR spectroscopy detects intermediates, enabling real-time optimization .
Data Interpretation and Validation
Q. How should researchers address variability in biological assay results across different studies?
- Methodological Answer :
- Standardize protocols : Use CLIA-certified cell lines and control compounds (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to account for heterogeneity .
- Reproducibility checks : Pre-register studies on platforms like Zenodo to minimize publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
